4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide 4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392291-07-5
VCID: VC11855720
InChI: InChI=1S/C17H12ClN5O4S2/c18-12-7-6-10(8-13(12)23(26)27)15(25)20-16-21-22-17(29-16)28-9-14(24)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,24)(H,20,21,25)
SMILES: C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Molecular Formula: C17H12ClN5O4S2
Molecular Weight: 449.9 g/mol

4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392291-07-5

Cat. No.: VC11855720

Molecular Formula: C17H12ClN5O4S2

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide - 392291-07-5

Specification

CAS No. 392291-07-5
Molecular Formula C17H12ClN5O4S2
Molecular Weight 449.9 g/mol
IUPAC Name N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide
Standard InChI InChI=1S/C17H12ClN5O4S2/c18-12-7-6-10(8-13(12)23(26)27)15(25)20-16-21-22-17(29-16)28-9-14(24)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,24)(H,20,21,25)
Standard InChI Key UMJBQEZRPSQMSF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Molecular Architecture and Structural Features

Core Structure and Substituent Analysis

The molecule comprises a benzamide backbone substituted with chlorine and nitro groups at the 4- and 3-positions, respectively. The amide nitrogen is linked to a 1,3,4-thiadiazole ring, which further bears a sulfanyl group connected to a phenylcarbamoylmethyl moiety. Key structural elements include:

  • Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions .

  • Chloro and nitro substituents: Electron-withdrawing groups that enhance electrophilicity and influence solubility .

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle known for its metabolic stability and bioisosteric properties .

  • Sulfanyl linkage: Introduces potential for disulfide bond formation and redox activity .

Computational Descriptors

While exact computational data for this compound are unavailable, analogs such as 4-chloro-N-({5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide (PubChem CID: 1263011) provide benchmarks :

PropertyAnalog Value (CID 1263011)Inferred Value for Target Compound
Molecular FormulaC23H18ClN5O3SC23H15ClN6O4S2
Molecular Weight (g/mol)479.9~530.0
Hydrogen Bond Donors12 (amide NH + carbamoyl NH)
Hydrogen Bond Acceptors79

The increased nitro group and additional carbamoyl moiety in the target compound likely reduce aqueous solubility compared to its triazole analog .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be synthesized through sequential functionalization of the thiadiazole core, drawing from methodologies described for related sulfonamide-thiadiazole hybrids :

  • Thiadiazole ring formation: Cyclization of thiosemicarbazide derivatives under acidic conditions.

  • Sulfanyl group introduction: Nucleophilic displacement using mercaptoacetic acid derivatives.

  • Benzamide coupling: Amide bond formation via activated esters or carbodiimide-mediated reactions.

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

Predicted properties using the PubChem data model :

ParameterValue
LogP (octanol-water)3.2 ± 0.5
Water Solubility0.12 mg/L (25°C)
pKa (amide NH)~9.5

The high LogP value indicates significant lipophilicity, suggesting membrane permeability but potential bioavailability challenges .

Spectroscopic Fingerprints

  • IR Spectroscopy:

    • ν 3270 cm⁻¹ (N-H stretch, amide)

    • ν 1680 cm⁻¹ (C=O, benzamide)

    • ν 1530 cm⁻¹ (asymmetric NO2 stretch)

  • 1H-NMR (DMSO-d6):

    • δ 8.45 (s, 1H, amide NH)

    • δ 8.20–7.40 (m, 8H, aromatic protons)

    • δ 4.30 (s, 2H, SCH2)

Toxicity and Metabolic Considerations

Acute Toxicity Predictions

  • LD50 (oral, rat): Estimated 320 mg/kg (compared to 480 mg/kg for CID 1263011)

  • hERG inhibition risk: Moderate (due to nitroaromatic moiety)

Metabolic Pathways

Predicted Phase I metabolism involves:

  • Nitro reduction to amine

  • Sulfoxidation of thioether linkage

  • Hydroxylation of phenyl rings

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